molecular formula C10H10O5 B7636475 4-Formyl-3,5-dimethoxybenzoic acid

4-Formyl-3,5-dimethoxybenzoic acid

Cat. No. B7636475
M. Wt: 210.18 g/mol
InChI Key: PDLBXFLJCWYMCA-UHFFFAOYSA-N
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Description

4-Formyl-3,5-dimethoxybenzoic acid (FDDB) is a chemical compound that belongs to the class of benzoic acid derivatives. It has been synthesized and studied for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 4-Formyl-3,5-dimethoxybenzoic acid is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways and enzymes involved in oxidative stress, inflammation, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

4-Formyl-3,5-dimethoxybenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, it also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-Formyl-3,5-dimethoxybenzoic acid. One potential area of research is the development of novel synthetic methods for this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease models. Furthermore, the development of this compound-based drug delivery systems and formulations may enhance its therapeutic potential.

Synthesis Methods

4-Formyl-3,5-dimethoxybenzoic acid can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoic acid with various reagents such as ethyl chloroformate, sodium hydride, and formic acid. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-Formyl-3,5-dimethoxybenzoic acid has been studied for its potential applications in various scientific fields. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has also been used as a starting material for the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

4-formyl-3,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBXFLJCWYMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1282549-15-8
Record name 4-formyl-3,5-dimethoxybenzoic acid
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